4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide groups. One common method includes the reaction of 4-hydroxy-piperidine with N,N-dimethylsulfonamide under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium or rhodium, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamides, and various substituted piperidine compounds .
Scientific Research Applications
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . Additionally, the compound’s hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-methylpiperidine-1-sulfonamide
- 4-hydroxy-N,N-diethylpiperidine-1-sulfonamide
- 4-hydroxy-N,N-dimethylpiperidine-1-carboxamide
Uniqueness
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in various reactions, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
1082804-92-9 |
---|---|
Molecular Formula |
C7H16N2O3S |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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